molecular formula C17H25BClNO4 B2443687 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester CAS No. 1384312-60-0

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester

Cat. No.: B2443687
CAS No.: 1384312-60-0
M. Wt: 353.65
InChI Key: IJXATTIEEWHUBH-UHFFFAOYSA-N
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Description

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a chlorine atom on the phenyl ring. The molecular formula of this compound is C17H26BNO4Cl, and it has a molecular weight of 361.67 g/mol .

Mechanism of Action

Target of Action

Boronic acids and their derivatives, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that involves the removal of a boron group from the molecule . This process is crucial in the formation of carbon-carbon bonds in organic synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation, particularly in the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . This can lead to the creation of complex organic molecules, which are often used in the development of pharmaceuticals and other chemical products .

Action Environment

The action of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is influenced by environmental factors such as the pH of the reaction environment . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-BOC-Amino)-5-chlorophenylboronic acid pinacol ester is unique due to the presence of both the BOC-protected amino group and the chlorine atom on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

tert-butyl N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-11(8-12(19)10-13)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXATTIEEWHUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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